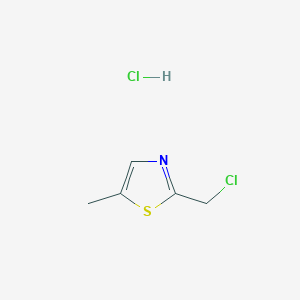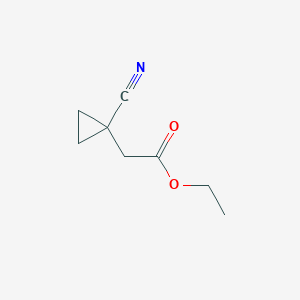
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylammonium tetrakis(pentafluorophenyl)borate (TEATPB) is a quaternary ammonium salt of boron that has been widely used in scientific research for various applications. TEATPB is a versatile compound due to its high solubility in a variety of organic solvents, its high stability, and its ability to form complexes with other molecules. TEATPB has been used in a range of scientific research applications, such as in organic synthesis, in the study of biological molecules, and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% has been widely used in scientific research for various applications. It has been used in organic synthesis as a catalyst for the formation of carbon-carbon bonds. It has also been used in the study of biological molecules, such as proteins and nucleic acids, to stabilize and study their structures. Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% has been used in the development of new materials, such as polymers and nanoparticles, and it has been used as a reagent in the synthesis of organic compounds.
Wirkmechanismus
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% acts as a Lewis acid, meaning that it can donate a pair of electrons to form a bond with a Lewis base. The boron atom in Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% is able to form a coordinate covalent bond with a Lewis base, such as an amine or a carboxylic acid. This allows Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% to act as a catalyst in organic synthesis reactions and to stabilize biological molecules.
Biochemical and Physiological Effects
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% is not known to have any direct biochemical or physiological effects. However, it has been used in the study of biological molecules, such as proteins and nucleic acids, and it has been used as a reagent in the synthesis of organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% has several advantages for use in laboratory experiments. It is a highly stable compound with a high solubility in a variety of organic solvents. It is also a versatile reagent, capable of forming complexes with other molecules. However, Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% is toxic and should be handled with caution.
Zukünftige Richtungen
The use of Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% in scientific research is likely to continue to expand in the future. It has potential applications in the development of new materials, such as polymers and nanoparticles. It could also be used in the synthesis of more complex organic molecules. Additionally, Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% could be used in the study of biological molecules, such as proteins and nucleic acids, to gain further insights into their structures and functions. Finally, Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% could be used as a catalyst in organic synthesis reactions to develop new and efficient synthetic pathways.
Synthesemethoden
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% can be synthesized by reacting tetraethylammonium bromide (TEAB) with potassium pentafluorophenylborate in a 1:1 molar ratio in anhydrous dimethylsulfoxide (DMSO) at room temperature. The reaction is complete after several hours and the Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% product can be isolated by filtration and recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
tetraethylazanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C8H20N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-5-9(6-2,7-3)8-4/h;5-8H2,1-4H3/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMKGQJICCOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC[N+](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20BF20N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)
